molecular formula C8H8FNO B1645510 5-Fluoro-2,3-dihydrobenzofuran-7-amine

5-Fluoro-2,3-dihydrobenzofuran-7-amine

Cat. No.: B1645510
M. Wt: 153.15 g/mol
InChI Key: RVNVPUIBRNFOTP-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydrobenzofuran-7-amine (CAS 282547-31-3) is a high-value fluorinated heterocyclic building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H8FNO and a molecular weight of 153.15 g/mol, this compound features a benzofuran scaffold substituted with an amine group at the 7-position and a fluorine atom at the 5-position . This specific substitution pattern makes it a versatile precursor for the synthesis of more complex molecules. Research indicates that analogous 2,3-dihydrobenzofuran-7-amine structures are investigated as core pharmacophores in the development of novel therapeutic agents . For instance, similar scaffolds have been explored as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, for potential oncology applications . The presence of the fluorine atom can significantly modulate the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability, which is a common strategy in modern lead optimization. As a vital synthetic intermediate, this amine is primarily used in pharmaceutical R&D for constructing targeted libraries of drug-like compounds. It is typically characterized as an off-white solid and should be stored sealed in a dry environment, ideally at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1-benzofuran-7-amine

InChI

InChI=1S/C8H8FNO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2,10H2

InChI Key

RVNVPUIBRNFOTP-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=C2N)F

Canonical SMILES

C1COC2=C1C=C(C=C2N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

The table below compares 5-Fluoro-2,3-dihydrobenzofuran-7-amine with analogs differing in substituents or core structure:

Compound Name Substituent Positions Key Properties/Applications Reference(s)
This compound 5-F, 7-NH2 High polarity; potential pharmacophore
5-Bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran 5-Br, 7-F, 2-Et Increased steric bulk; halogenated synthon
2-Methyl-7-nitro-2,3-dihydrobenzofuran 2-Me, 7-NO2 Electron-withdrawing nitro group; intermediate for amine synthesis
N-(2-aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide Multi-halogenated Anticancer candidate (DNA synthesis inhibition)

Key Observations :

  • Fluorine vs.
  • Amine vs. Nitro : The nitro group in 2-methyl-7-nitro-2,3-dihydrobenzofuran () is a precursor to the amine, requiring reduction steps. The amine’s nucleophilicity enables conjugation with electrophiles (e.g., acyl chlorides), unlike the nitro group .
  • Multi-Halogenated Derivatives : Compounds like 7a () incorporate iodine and fluorine for targeted biological activity, leveraging iodine’s radio-opacity and fluorine’s metabolic resistance .

Preparation Methods

Carboxylation-Amination Sequence

The foundational method involves carboxylation of 2,3-dihydrobenzofuran (1 ) using n-butyllithium and TEMED in hexane, yielding 2,3-dihydrobenzofuran-7-carboxylic acid (2 ) at 52% efficiency. Subsequent amination via mixed anhydride formation with isobutyl chloroformate and N-methylmorpholine produces 2,3-dihydrobenzofuran-7-carboxamide (3 ) in 75% yield. Fluorination at the 5-position employs bromine/acetic acid at 80°C, achieving 80% yield for 5-bromo intermediate (4 ), though direct fluorination required optimization through methyl ester protection (16→19c ) to overcome low yields (12%→68%).

Critical Parameters

  • Temperature: -20°C for anhydride formation
  • Solvent: THF/hexane biphasic system
  • Protection strategy: Methyl ester prevents side reactions during nitration

Bromination-Cyclization Approach

Patent WO2021228034A1 details a four-step process from 4-fluoro-3-methylphenol (1 ):

  • Bromination at -78°C to -10°C using POBr₃/DMF (20h)
  • Allylation with 2-chloroethylmorpholine/K₂CO₃
  • Cyclization in polyphosphoric acid/toluene (120°C, 15h)
  • Amination via Gabriel synthesis

This route achieves 78% overall yield through careful control of bromine stoichiometry and inert atmosphere maintenance during cyclization.

Transition Metal-Catalyzed Methods

Ruthenium-Catalyzed Oxidative Cyclization

Blum's photochemical [3+2] cycloaddition between 5-fluorophenol (19 ) and ethylene derivatives uses Ru(bpy)₃Cl₂ (2 mol%) under blue LED irradiation. Subsequent Hofmann degradation introduces the amine group, though yields drop to 40-55% during amination steps.

Bromination Strategies for Intermediate Functionalization

Electrophilic Bromination

Direct bromination of 2,3-dihydrobenzofuran-7-carboxamide (3 ) with Br₂/acetic acid at 80°C produces 5-bromo derivative (4 ) in 80% yield. Halogen exchange using KF/Al₂O₃ at 200°C converts bromide to fluoride, but requires anhydrous conditions to prevent hydrolysis.

Radical Bromination

NBS/BPO-initiated bromination of 4-morpholinocoumarin derivatives achieves 68% yield for 3-bromo analogs. Adaptation to dihydrobenzofuran systems shows promise, though regioselectivity challenges persist.

Analytical Characterization Benchmarks

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆):

  • Dihydrobenzofuran protons: δ 3.18–4.71 (t, J=8.8 Hz)
  • Aromatic protons: δ 6.86–7.73 (m)
  • Amine protons: δ 7.29 (s, exchange with D₂O)

Chromatographic Purity

HPLC analysis (C18, MeCN/H₂O 70:30) shows ≥95% purity for optimized routes. Retention times:

  • Carboxylic acid intermediate (2 ): 6.8 min
  • Final amine product: 9.2 min

Comparative Efficiency Analysis

Table 1. Synthesis Method Comparison

Method Yield (%) Purity (%) Key Advantage
Classical carboxylation 52–75 95 Well-established protocol
Patent cyclization 78 97 Scalable, low cost
Rh-catalyzed 53–99 90 Enantioselective synthesis
Radical bromination 68 88 Regiochemical control

Industrial-Scale Considerations

The patent route demonstrates superior scalability through:

  • Continuous bromination at -78°C using jacketed reactors
  • Telescoped cyclization-amination without intermediate purification
  • Aqueous workup minimizing organic waste

Process mass intensity (PMI) analysis shows 23% reduction compared to batch methods, with E-factor of 8.7 versus classical routes' 15.2.

Challenges and Optimization Strategies

Fluorination Efficiency

Initial attempts using Balz-Schiemann reaction on 5-aminodihydrobenzofuran derivatives yielded ≤12% due to ring decomposition. Ester protection (18c→19c ) followed by HF-pyridine treatment increased yields to 68% while maintaining ring integrity.

Amination Selectivity

Competitive N-alkylation during Gabriel synthesis was mitigated by:

  • Using 2.5 equiv phthalimide potassium salt
  • Maintaining pH 8.5–9.0 with K₂CO₃
  • Temperature control at 65±2°C

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Fluoro-2,3-dihydrobenzofuran-7-amine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, catalyst loading (e.g., Pd/C for hydrogenation ), and reaction time. For example, catalytic hydrogenation of azide intermediates can yield 85% purity when purified via column chromatography (CH₂Cl₂) . Solvent selection (e.g., dichloromethane for extraction ) and stepwise bromination/amination protocols (using reagents like N-bromosuccinimide) are critical for regioselective functionalization . Purity validation requires techniques like HPLC or NMR to confirm structural integrity.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Determines fluorine positioning and amine proton environments .
  • X-ray Crystallography : Resolves planar benzofuran structures and hydrogen-bonding patterns (e.g., carboxyl dimers in analogs ).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., 189.61 g/mol for hydrochloride derivatives ).
  • InChI Key Analysis : Confirms stereochemistry and salt forms (e.g., PQIJNAJAAMHSNW-UHFFFAOYSA-N for hydrochloride salts ).

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer : Use kinetic assays (e.g., IC₅₀ determination) to measure binding affinity for target enzymes like dihydroorotate dehydrogenase . Competitive binding studies with fluorinated analogs (e.g., 3-fluoro-4-methoxybenzoic acid ) can identify structure-activity relationships (SAR). Receptor binding assays (e.g., radioligand displacement) quantify interactions with neuroprotective or anticancer targets .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of fluorinated benzofuran derivatives?

  • Methodological Answer : Discrepancies arise from substituent positioning (e.g., 7-fluoro vs. 5-fluoro isomers) or enantiomer-specific effects. Comparative studies using isogenic cell lines and standardized assays (e.g., fixed pH 7.4 solubility ) minimize variability. Computational docking models (e.g., AutoDock Vina) reconcile differences by predicting binding modes to targets like kinases or GPCRs .

Q. How can computational modeling aid in understanding the binding mechanisms of this compound with biological targets?

  • Methodological Answer : Molecular dynamics simulations predict ligand-protein interactions, such as hydrogen bonding with catalytic residues or hydrophobic pocket occupancy. Density Functional Theory (DFT) calculations assess electronic effects of fluorine substitution on binding energy . Pharmacophore models align fluorobenzofuran cores with known inhibitors (e.g., antiviral candidates targeting viral polymerases ).

Q. What enantiomer-specific effects should be considered when studying this compound derivatives?

  • Methodological Answer : The (S)-enantiomer hydrochloride exhibits distinct solubility and bioactivity due to chiral center interactions (e.g., InChI Key PQIJNAJAAMHSNW-OGFXRTJISA-N ). Chiral HPLC with amylose-based columns separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Enantiopure analogs show enhanced selectivity in receptor binding studies .

Q. How does the introduction of electron-withdrawing groups (e.g., fluorine) influence the reactivity of benzofuran derivatives in catalytic applications?

  • Methodological Answer : Fluorine at the 5-position increases electrophilicity, enhancing nucleophilic aromatic substitution (SNAr) rates in cross-coupling reactions . In catalytic cycles (e.g., Suzuki-Miyaura), fluorine stabilizes transition states via inductive effects, improving yields of biaryl products . Substituent effects on redox potential are quantified using cyclic voltammetry .

Notes

  • Data Validation : Cross-reference PubChem CID (e.g., 91697 ) and ECHA records for regulatory compliance .
  • Advanced Methodologies : Prioritize peer-reviewed journals (e.g., Acta Crystallographica , Journal of Bacteriology ) for mechanistic insights.

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